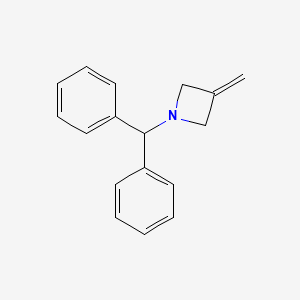

1-Benzhydryl-3-methyleneazetidine

Description

Properties

IUPAC Name |

1-benzhydryl-3-methylideneazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N/c1-14-12-18(13-14)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,1,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPQTAVKWSGAOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456969 | |

| Record name | 1-BENZHYDRYL-3-METHYLENEAZETIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40569-55-9 | |

| Record name | 1-BENZHYDRYL-3-METHYLENEAZETIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Benzhydryl-3-methyleneazetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Benzhydryl-3-methyleneazetidine, a valuable building block in medicinal chemistry and drug development. The document details the synthetic pathway, including experimental protocols for key transformations, and presents a thorough characterization of the target compound and its precursor.

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique conformational properties and their ability to impart desirable physicochemical characteristics to drug candidates. The 3-methyleneazetidine moiety, in particular, serves as a versatile functional handle for further chemical modifications. The benzhydryl protecting group is commonly employed for the azetidine nitrogen due to its stability and ease of removal under specific conditions. This guide outlines a reliable synthetic route to this compound, starting from the corresponding 3-hydroxyazetidine derivative.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process involving the oxidation of a precursor alcohol to a ketone, followed by a Wittig olefination to introduce the exocyclic methylene group.

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzhydryl-3-methyleneazetidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide summarizes the available physicochemical data for 1-Benzhydryl-3-methyleneazetidine. It is important to note that the majority of the data presented is computationally predicted and has not been experimentally verified. Therefore, these values should be used as estimations and for guidance purposes only.

Core Physicochemical Properties

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is essential for its synthesis, handling, and development in various applications.

Data Presentation

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Data Type |

| Molecular Formula | C₁₇H₁₇N | - |

| Molar Mass | 235.32 g/mol | Calculated |

| Melting Point | Not available | - |

| Boiling Point | 327.7 ± 11.0 °C | Predicted |

| Density | 1.09 ± 0.1 g/cm³ | Predicted |

| pKa (basic) | 6.27 ± 0.20 | Predicted |

| logP | Not available | - |

| Solubility | Not available | - |

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physicochemical properties. These are standard laboratory procedures and would require optimization for the specific analysis of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

Melting Range: The melting point is reported as the range T₁ - T₂.

Experimental Workflow: Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be selected.

-

Sample Preparation: A known mass of this compound (e.g., 10 mg) is placed into a series of vials.

-

Titration: A selected solvent is added incrementally (e.g., 0.1 mL at a time) to each vial.

-

Agitation: After each addition, the vial is agitated vigorously (e.g., using a vortex mixer) and visually inspected for complete dissolution.

-

Endpoint: The total volume of solvent required to completely dissolve the solute is recorded.

-

Quantification: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or as a qualitative description (e.g., soluble, sparingly soluble, insoluble).

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity or basicity of a compound. For an amine like this compound, the pKa of its conjugate acid is determined.

Methodology:

-

Sample Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent (e.g., water or a water/alcohol mixture).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Titration Curve: A titration curve is generated by plotting the pH versus the volume of titrant added.

-

pKa Calculation: The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development.

Methodology:

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Sample Preparation: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A known volume of the solution is mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then left to stand for the phases to separate completely.

-

Concentration Analysis: The concentration of the solute in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the specific signaling pathways or biological activities of this compound. Further research is required to elucidate its pharmacological profile.

Technical Guide: 1-Benzhydryl-3-methyleneazetidine (CAS: 40569-55-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzhydryl-3-methyleneazetidine is a heterocyclic organic compound featuring a substituted azetidine ring. Its chemical structure and functional groups suggest its utility as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents. The presence of the benzhydryl group provides steric bulk and lipophilicity, while the exocyclic methylene group on the four-membered azetidine ring offers a reactive site for further chemical modifications.

Chemical Properties and Data

A summary of the key chemical data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 40569-55-9 | N/A |

| Molecular Formula | C₁₇H₁₇N | N/A |

| Molecular Weight | 235.32 g/mol | N/A |

| Appearance | Not specified in literature | N/A |

| Purity | >98% (as available from commercial suppliers) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 1-benzhydrylazetidin-3-ol. The first step involves the oxidation of the alcohol to the corresponding ketone, 1-benzhydrylazetidin-3-one. The second step is a Wittig reaction to introduce the exocyclic methylene group.

Synthesis of 1-Benzhydrylazetidin-3-one (Precursor)

Reaction: Oxidation of 1-benzhydrylazetidin-3-ol hydrochloride.

Experimental Protocol:

-

To a mixture of 1-diphenylmethylazetidin-3-ol hydrochloride (5.52 g) and triethylamine (27.9 ml), a solution of sulfur trioxide pyridine complex (19.7 g) in dimethylformamide (80 ml) is added dropwise.

-

The reaction mixture is stirred at 50°C for 30 minutes and then allowed to cool to room temperature.

-

The mixture is then poured into ice water and extracted with ethyl acetate.

-

The organic layer is washed with brine.

-

Activated carbon (5 g) is added to the organic layer, and the mixture is stirred at room temperature for 3 days.

-

The activated carbon is removed by filtration, and the filtrate is concentrated under reduced pressure.

-

The resulting residue is dissolved in methanol (200 ml), and another portion of activated carbon (10 g) is added. The mixture is stirred for an additional 3 days at room temperature.

-

After filtering off the activated carbon, the filtrate is concentrated.

-

The crude product is purified by silica gel column chromatography (eluent: heptane/ethyl acetate = 4:1, followed by 2:1) to yield 1-benzhydrylazetidin-3-one.

Synthesis of this compound (Wittig Reaction)

Reaction: Conversion of 1-benzhydrylazetidin-3-one to this compound.

General Experimental Protocol (based on standard Wittig reaction conditions):

-

Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is suspended in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as n-butyllithium or sodium hydride, is added at a low temperature (e.g., 0°C or -78°C) to generate the ylide (methylenetriphenylphosphorane).

-

Reaction with the Ketone: A solution of 1-benzhydrylazetidin-3-one in the same anhydrous solvent is added dropwise to the freshly prepared Wittig reagent at a controlled temperature.

-

The reaction is typically stirred for several hours at room temperature or with gentle heating to ensure complete conversion.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or water. The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Biological Activity and Drug Development Context

There is a notable absence of published studies directly evaluating the biological activity, pharmacological profile, or mechanism of action of this compound. Its primary significance in the context of drug development appears to be as a key intermediate in the synthesis of more complex pharmaceutical molecules.

Intermediate for Azelnidipine Synthesis

Patents related to the synthesis of Azelnidipine, a dihydropyridine L-type calcium channel blocker, describe the preparation of related 1-benzhydrylazetidine derivatives.[2] Azelnidipine is an antihypertensive agent that exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. The synthesis of the azetidine moiety is a critical part of the overall synthesis of Azelnidipine. While this compound itself may not be the direct precursor, its structural similarity to intermediates like 1-benzhydryl-3-hydroxylazetidine hydrochloride suggests its potential utility in synthetic routes to this class of drugs.

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from 1-benzhydrylazetidin-3-ol.

Caption: Synthetic route to this compound.

Experimental Workflow for Synthesis

The diagram below outlines the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of the target compound.

Conclusion

This compound is a valuable chemical intermediate with a straightforward synthetic route from commercially available precursors. While its own biological profile has not been extensively characterized in the public domain, its structural features and its connection to the synthesis of pharmacologically active molecules like Azelnidipine underscore its importance for researchers in medicinal chemistry and drug development. The detailed synthetic protocols and workflows provided in this guide serve as a practical resource for the preparation and further investigation of this and related azetidine derivatives. Future research could focus on exploring the potential biological activities of this compound and its analogues, potentially uncovering novel therapeutic applications.

References

In-depth Technical Guide: Spectral Analysis of 1-Benzhydryl-3-methyleneazetidine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides a detailed overview of the spectral data for the compound 1-Benzhydryl-3-methyleneazetidine, a molecule of interest in medicinal chemistry and drug development. A comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented. The experimental protocols for obtaining this data are also detailed to ensure reproducibility. This guide is intended to serve as a crucial resource for researchers engaged in the synthesis, characterization, and application of novel azetidine derivatives.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | Multiplet | 10H | Aromatic protons (two phenyl rings) |

| ~4.90-5.00 | Singlet (broad) | 2H | Methylene (=CH₂) protons |

| ~4.50 | Singlet | 1H | Benzhydryl (CH) proton |

| ~3.80-3.90 | Singlet (broad) | 4H | Azetidine ring protons (CH₂) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | Quaternary carbon of the methylene group (=C) |

| ~140-142 | Aromatic quaternary carbons |

| ~128-130 | Aromatic CH carbons |

| ~126-128 | Aromatic CH carbons |

| ~105-110 | Methylene (=CH₂) carbon |

| ~75-80 | Benzhydryl (CH) carbon |

| ~60-65 | Azetidine ring (CH₂) carbons |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | Aromatic C-H stretch |

| ~3010-2990 | Medium | Olefinic (=C-H) stretch |

| ~2970-2850 | Medium | Aliphatic C-H stretch (azetidine ring) |

| ~1670-1650 | Medium | C=C stretch (exocyclic methylene) |

| ~1600, 1495, 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |

| ~880-900 | Strong | =CH₂ out-of-plane bend |

| ~740, 700 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 235.13 | [M]⁺ (Molecular Ion) |

| 167.09 | [M - C₆H₅]⁺ (Loss of a phenyl group) |

| 158.09 | [C₁₂H₁₀]⁺ (Biphenyl cation fragment) |

| 68.07 | [C₄H₆N]⁺ (Azetidine methylene fragment) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for novel compounds like this compound.

NMR Spectroscopy

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm BBO probe.

-

Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

Acquisition Time: 4.0 s

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.2 s

-

-

Data Processing: The resulting Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction are applied. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a UATR (Universal Attenuated Total Reflectance) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the UATR accessory.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 8

-

-

Data Processing: The spectrum is recorded as percent transmittance. The background spectrum of the clean ATR crystal is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap (or equivalent) using Electron Ionization (EI).

-

Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

-

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 50-500

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns. The exact mass measurements are used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of a synthesized chemical compound.

An In-Depth Technical Guide on the Molecular Structure and Conformation of 1-Benzhydryl-3-methyleneazetidine

Disclaimer: As of late 2025, specific literature containing experimental structural and conformational analysis of 1-Benzhydryl-3-methyleneazetidine (CAS: 40569-55-9) is not publicly available. This guide, therefore, presents a detailed analysis based on foundational principles of azetidine stereochemistry, data from analogous substituted azetidines, and established computational chemistry methodologies to predict its molecular behavior.

Introduction

This compound is a small heterocyclic compound featuring a four-membered azetidine ring. The azetidine scaffold is of significant interest in medicinal chemistry due to its ability to impart favorable physicochemical properties, such as improved metabolic stability and solubility, while providing a three-dimensional vector for substituent orientation. The N-benzhydryl group is a bulky, lipophilic moiety common in centrally active agents, and the 3-methylene group introduces a point of unsaturation, influencing the ring's electronics and geometry.

Understanding the three-dimensional structure and conformational dynamics of this molecule is crucial for predicting its interaction with biological targets and for the rational design of new therapeutic agents. This guide outlines the predicted molecular structure, explores its conformational landscape, and details the standard experimental and computational protocols required for its definitive characterization.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is defined by the interplay of ring strain inherent in the four-membered ring and the steric and electronic effects of its substituents.

The Azetidine Ring Puckering

To alleviate angular and torsional strain, the azetidine ring is not planar. It adopts a "puckered" or "bent" conformation. This puckering is characterized by the dihedral angle between the C2-N1-C4 plane and the C2-C3-C4 plane. For unsubstituted azetidine, this angle has been determined by gas-phase electron diffraction to be approximately 37°.

The presence of the exocyclic methylene group at the C3 position is expected to influence this puckering. The sp² hybridization of C3 and the attached methylene carbon will favor a more planar geometry around C3, which may slightly reduce the overall puckering amplitude compared to a C3-sp³ substituted azetidine. However, significant puckering is still expected to be the lowest energy conformation.

The bulky N-benzhydryl substituent will sterically interact with the protons on C2 and C4. The nitrogen atom itself can invert its pyramidal geometry, leading to two possible orientations of the benzhydryl group: pseudo-axial and pseudo-equatorial. The large steric demand of the benzhydryl group strongly suggests that it will predominantly occupy the less sterically hindered pseudo-equatorial position. This leads to two primary puckered conformers of the ring, as illustrated in the diagram below.

Conformation of the Benzhydryl Group

The two phenyl rings of the benzhydryl group are not coplanar. They will adopt a propeller-like conformation to minimize steric clashes. The C-N-CH(Ph)₂ bond angle will be close to the standard tetrahedral angle, but may be slightly compressed due to the constraints of the four-membered ring.

Quantitative Structural Data (Predicted)

While specific experimental data for this compound is unavailable, the following table summarizes typical or predicted values for key structural parameters based on computational models (e.g., Density Functional Theory) and data from analogous molecules.

| Parameter | Predicted Value Range | Method of Determination (Hypothetical) |

| Azetidine Ring | ||

| C2-N1 Bond Length | 1.46 - 1.48 Å | X-ray Crystallography, Microwave Spectroscopy |

| C2-C3 Bond Length | 1.53 - 1.55 Å | X-ray Crystallography, Microwave Spectroscopy |

| C3=CH₂ Bond Length | 1.33 - 1.35 Å | X-ray Crystallography, Microwave Spectroscopy |

| N1-C(Benzhydryl) Bond Length | 1.47 - 1.49 Å | X-ray Crystallography, Microwave Spectroscopy |

| C2-N1-C4 Angle | 88° - 92° | X-ray Crystallography, Microwave Spectroscopy |

| N1-C2-C3 Angle | 86° - 90° | X-ray Crystallography, Microwave Spectroscopy |

| Puckering Dihedral Angle | 25° - 35° | X-ray Crystallography, NMR Spectroscopy |

| Benzhydryl Group | ||

| C-CH-C Angle | 110° - 114° | X-ray Crystallography |

| Phenyl Ring Torsion Angle | 40° - 60° | X-ray Crystallography, NMR (NOESY) |

Experimental and Computational Protocols for Structural Determination

To definitively determine the molecular structure and conformation, a combination of experimental and computational techniques would be required. The logical workflow for such an investigation is outlined below.

Single-Crystal X-ray Diffraction

This technique provides the most precise and unambiguous determination of the solid-state conformation.

Methodology:

-

Crystallization: High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/pentane). Crystals are grown via slow evaporation, vapor diffusion, or slow cooling.

-

Data Collection: A suitable single crystal is selected, mounted on a goniometer, and cooled to a low temperature (typically 100 K) to minimize thermal motion. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct or Patterson methods and subsequently refined using least-squares algorithms. This process yields precise atomic coordinates, from which bond lengths, bond angles, and torsion angles are calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure and conformational dynamics in solution.

Methodology:

-

1D NMR (¹H and ¹³C): Spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts and coupling constants (J-values) provide information about the chemical environment and connectivity of atoms. Diastereotopic protons on the azetidine ring (at C2 and C4) can provide initial clues about the ring's puckering.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the covalent bonding network of the molecule, confirming the atom-to-atom connectivity.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This is the key NMR experiment for conformational analysis. NOE signals arise between protons that are close in space (< 5 Å), regardless of their bonding. Key expected NOEs would be between the benzhydryl methine proton and the pseudo-axial protons on C2 and C4 of the azetidine ring, which would confirm the pseudo-equatorial preference of the benzhydryl group.

Computational Chemistry

Quantum chemical calculations provide a theoretical framework for understanding the conformational preferences and the energy barriers between them.

Methodology:

-

Conformational Search: A systematic or stochastic search of the conformational space is performed using molecular mechanics force fields to identify low-energy conformers.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers and the transition states connecting them are optimized at a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G* or higher). This provides the relative energies of each conformer and the activation energy for interconversion.

-

NMR Parameter Calculation: The magnetic shielding constants for each nucleus can be calculated for the lowest energy conformers. These can then be converted into chemical shifts and compared with experimental data to validate the predicted conformational populations.

Conclusion

While a definitive experimental structure of this compound has not been reported, a robust model of its structure and conformation can be predicted based on established chemical principles. The molecule is expected to possess a non-planar, puckered azetidine ring. The sterically demanding N-benzhydryl group will strongly prefer a pseudo-equatorial orientation to minimize steric hindrance, and the exocyclic methylene group will influence the degree of ring puckering. A combined approach utilizing single-crystal X-ray diffraction, advanced NMR spectroscopy, and quantum chemical calculations would provide a comprehensive and definitive understanding of the three-dimensional properties of this molecule, which is essential for its potential application in drug design and development.

Stability and Storage of 1-Benzhydryl-3-methyleneazetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1-Benzhydryl-3-methyleneazetidine. The information presented herein is crucial for maintaining the integrity, purity, and activity of this compound in research and development settings. This document outlines potential degradation pathways, provides detailed experimental protocols for synthesis and stability analysis, and summarizes key data in a structured format.

Physicochemical Properties and Storage Recommendations

This compound is a synthetic organic compound featuring a strained four-membered azetidine ring, a bulky benzhydryl group, and a reactive exocyclic double bond. These structural features influence its stability and dictate the necessary storage conditions to prevent degradation.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation, particularly of the exocyclic double bond. |

| Light Exposure | Protect from light | To prevent photochemical degradation. |

| Moisture | Store in a dry environment, tightly sealed[1] | To prevent hydrolysis of the strained azetidine ring. |

| Container | Use a tightly sealed, opaque container | To protect from moisture and light. |

Stability Profile and Potential Degradation Pathways

While specific long-term stability data for this compound is not extensively published, its structural motifs suggest several potential degradation pathways under stress conditions. Forced degradation studies on related azetidine-containing compounds have shown susceptibility to hydrolysis and the formation of azetidinium ions.[2] The strained azetidine ring and the reactive exo-methylene group are the primary sites of potential degradation.

Potential Degradation Pathways:

-

Hydrolysis: Under acidic or basic conditions, the strained azetidine ring can undergo nucleophilic attack by water, leading to ring-opening products. The exocyclic double bond can also undergo acid-catalyzed hydration to form the corresponding tertiary alcohol.

-

Oxidation: The exo-methylene group is susceptible to oxidation, potentially forming an epoxide, which could be further hydrolyzed to a diol, or oxidative cleavage to the corresponding ketone (1-benzhydrylazetidin-3-one).

-

Photodegradation: Exposure to UV light may induce polymerization of the exo-methylene group or other radical-mediated degradation pathways.

The following diagram illustrates a plausible degradation pathway for this compound under hydrolytic conditions.

Caption: Proposed hydrolytic degradation pathway of this compound.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved via a Wittig reaction from the corresponding ketone, 1-benzhydrylazetidin-3-one. The ketone precursor can be synthesized from 1-benzhydrylazetidin-3-ol.

The following diagram outlines the proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Protocol:

-

Preparation of the Wittig Reagent (Methylenetriphenylphosphorane):

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium or sodium hydride, under a nitrogen atmosphere.

-

Stir the resulting ylide solution at room temperature for 1 hour before use.

-

-

Wittig Reaction:

-

Dissolve 1-benzhydrylazetidin-3-one in anhydrous THF in a separate flask under a nitrogen atmosphere.

-

Cool the ketone solution to 0°C.

-

Slowly add the freshly prepared Wittig reagent to the ketone solution via cannula.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

-

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating this compound from its potential degradation products.[3]

Table 2: Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation products and pathways, and to demonstrate the specificity of the stability-indicating analytical method.[4]

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

-

-

Analysis: Analyze the stressed samples at various time points using the developed stability-indicating HPLC method. Compare the chromatograms to a control sample to identify and quantify any degradation products.

Summary of Quantitative Data

The following table should be populated with experimental data obtained from stability studies.

Table 3: Illustrative Stability Data for this compound

| Condition | Time (hours) | Assay of Parent Compound (%) | Total Impurities (%) |

| Control (2-8°C) | 0 | 100.0 | < 0.1 |

| 0.1 M HCl, 60°C | 8 | Data to be determined | Data to be determined |

| 0.1 M NaOH, RT | 24 | Data to be determined | Data to be determined |

| 3% H₂O₂, RT | 24 | Data to be determined | Data to be determined |

| 80°C Dry Heat | 48 | Data to be determined | Data to be determined |

| UV Light (254 nm) | 24 | Data to be determined | Data to be determined |

Conclusion

The stability of this compound is a critical factor for its successful application in research and drug development. Adherence to the recommended storage conditions of 2-8°C, protection from light and moisture, and storage under an inert atmosphere is paramount to preserving its chemical integrity. The provided experimental protocols for synthesis and stability testing offer a framework for handling and evaluating this compound. Further forced degradation studies are recommended to fully elucidate its degradation profile and identify specific degradation products.

References

- 1. chemscene.com [chemscene.com]

- 2. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

An In-depth Technical Guide to the Solubility of 1-Benzhydryl-3-methyleneazetidine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzhydryl-3-methyleneazetidine. Due to the limited availability of public quantitative data, this document focuses on predicting the compound's solubility based on its molecular structure and provides detailed experimental protocols for its synthesis and solubility determination.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent.[1][2] The molecular structure of this compound features a large, nonpolar benzhydryl group and a four-membered azetidine ring. The tertiary amine within the ring introduces a degree of polarity. However, the overall character of the molecule is predominantly nonpolar and lipophilic.

Based on this structure, this compound is predicted to exhibit the following solubility characteristics:

-

High Solubility: In nonpolar and weakly polar aprotic solvents such as toluene, diethyl ether, dichloromethane, and ethyl acetate. The large nonpolar surface area of the benzhydryl group will interact favorably with these solvents.

-

Moderate Solubility: In polar aprotic solvents like acetone and acetonitrile. While the tertiary amine can interact with these solvents, the large hydrocarbon portion of the molecule may limit solubility compared to more polar compounds.

-

Low to Negligible Solubility: In polar protic solvents such as methanol, ethanol, and water. The molecule lacks functional groups that can act as effective hydrogen bond donors, and the dominant nonpolar structure will not interact favorably with the strong hydrogen-bonding network of these solvents.

A qualitative summary of the predicted solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | High | "Like dissolves like"; strong van der Waals interactions between the nonpolar solute and solvent. |

| Weakly Polar Aprotic | Diethyl Ether, Dichloromethane (DCM), Ethyl Acetate | High | Favorable interactions with the large nonpolar regions of the molecule. |

| Polar Aprotic | Acetone, Acetonitrile (ACN) | Moderate | The polar amine group contributes to solubility, but is outweighed by the large nonpolar structure. |

| Polar Protic | Methanol, Ethanol | Low | Limited hydrogen bonding capability and unfavorable interaction with the solvent's H-bonding network. |

| Aqueous | Water | Negligible | The molecule is predominantly hydrophobic. |

Experimental Protocols

To validate the predicted solubility and obtain quantitative data, the compound must first be synthesized. Subsequently, a systematic solubility assessment can be performed.

A plausible synthetic route to this compound involves a two-step process starting from the commercially available 1-benzhydrylazetidin-3-ol. This involves the oxidation of the alcohol to the corresponding ketone, followed by a Wittig reaction to introduce the exocyclic methylene group.

Step 1: Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydrylazetidin-3-one

This step can be achieved using various oxidation methods. A common and effective method is the Swern oxidation or a variation using sulfur trioxide pyridine complex.[3]

-

Reagents and Equipment: 1-Benzhydrylazetidin-3-ol, dimethyl sulfoxide (DMSO), oxalyl chloride or sulfur trioxide pyridine complex, triethylamine (TEA), dichloromethane (DCM), round-bottom flask, magnetic stirrer, dropping funnel, and an inert atmosphere setup (e.g., nitrogen or argon).

-

Procedure (adapted from similar syntheses): [3][4]

-

To a solution of oxalyl chloride in anhydrous DCM at -78 °C under an inert atmosphere, add DMSO dropwise.

-

Stir the mixture for 30 minutes.

-

Add a solution of 1-benzhydrylazetidin-3-ol in DCM dropwise to the reaction mixture.

-

Stir for 1 hour at -78 °C.

-

Add triethylamine to the mixture and allow it to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 1-benzhydrylazetidin-3-one.

-

Step 2: Wittig Reaction of 1-Benzhydrylazetidin-3-one

The Wittig reaction is a reliable method for converting ketones into alkenes.[5][6] In this step, methyltriphenylphosphonium bromide is used to generate the necessary ylide.

-

Reagents and Equipment: 1-Benzhydrylazetidin-3-one, methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium hydride), anhydrous tetrahydrofuran (THF), round-bottom flask, magnetic stirrer, and an inert atmosphere setup.

-

Procedure:

-

Suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the suspension to 0 °C and add the strong base dropwise to form the ylide (a color change, typically to orange or yellow, is observed).

-

Stir the resulting mixture for 1 hour at room temperature.

-

Cool the ylide solution back to 0 °C and add a solution of 1-benzhydrylazetidin-3-one in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography to isolate this compound. The byproduct, triphenylphosphine oxide, can often be removed by this method.

-

A common method for determining the solubility of a compound is the isothermal equilibrium method.

-

Equipment: Analytical balance, temperature-controlled shaker or water bath, vials with screw caps, centrifuge, and a suitable analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer).

-

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand at the same temperature to let the undissolved solid settle.

-

Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a pre-calibrated analytical method.

-

Calculate the solubility in units such as mg/mL or mol/L.

-

The results of this quantitative analysis can be recorded in a table similar to Table 2.

Table 2: Quantitative Solubility Data for this compound at 25 °C (Template for Experimental Data)

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | ||

| Toluene | ||

| Diethyl Ether | ||

| Dichloromethane (DCM) | ||

| Ethyl Acetate | ||

| Acetone | ||

| Acetonitrile (ACN) | ||

| Methanol | ||

| Ethanol | ||

| Water |

Visualizations

The following diagrams illustrate the proposed synthetic pathway and the experimental workflow for solubility determination.

Caption: Proposed two-step synthesis of this compound.

References

- 1. Khan Academy [khanacademy.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

The Azetidine Core: A Scaffolding Approach to Modulating Neurological Targets

An In-depth Review of 1-Benzhydryl-3-methyleneazetidine and its Analogs for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational constraints and ability to introduce three-dimensionality have made it an attractive component in the design of novel therapeutic agents targeting a range of biological systems. This technical guide focuses on a specific class of azetidine derivatives: this compound and its analogs. These compounds have shown particular promise as modulators of monoamine transporters, key players in neurotransmission. This document will provide a comprehensive overview of their synthesis, biological activities, and structure-activity relationships, with a focus on their interaction with the dopamine transporter.

Quantitative Analysis of Analog Activity

The biological activity of 1-benzhydryl-3-substituted azetidine analogs has been primarily investigated through their binding affinities for monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT). The following table summarizes the binding affinities (Ki, in nM) of a series of 3-aryl-3-arylmethoxy-azetidine derivatives, which share the core 1-benzhydrylazetidine structure, providing valuable insights into their structure-activity relationships (SAR).

| Compound ID | R Group | DAT Ki (nM) | SERT Ki (nM) |

| 1a | H | 1200 ± 150 | 3.5 ± 0.4 |

| 1b | 4-CH₃ | 1100 ± 120 | 4.2 ± 0.5 |

| 1c | 4-F | 980 ± 110 | 2.9 ± 0.3 |

| 1d | 4-Cl | 850 ± 90 | 1.0 ± 0.1 |

| 1e | 3,4-diCl | 450 ± 50 | 1.3 ± 0.2 |

| 2a | H | 850 ± 95 | 6.8 ± 0.7 |

| 2b | 4-CH₃ | 790 ± 80 | 7.5 ± 0.8 |

| 2c | 4-F | 720 ± 75 | 5.1 ± 0.6 |

| 2d | 4-Cl | 610 ± 65 | 3.2 ± 0.4 |

| 2e | 3,4-diCl | 320 ± 35 | 2.1 ± 0.3 |

Data extracted from a study on 3-aryl-3-arylmethoxy-azetidines as ligands for monoamine transporters.

Experimental Protocols

The synthesis and evaluation of these compounds involve multi-step organic synthesis and in vitro pharmacological assays. Below are detailed methodologies for key experiments.

General Synthesis of 1-Benzhydryl-3-substituted-azetidines

A common synthetic route to the 1-benzhydrylazetidine core involves the reaction of epichlorohydrin with benzhydrylamine, followed by cyclization and subsequent modification at the 3-position.

Step 1: Synthesis of 1-benzhydryl-3-azetidinol

-

To a solution of benzhydrylamine (1.0 eq) in a suitable solvent such as methanol, add epichlorohydrin (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture for 24 hours.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in a solvent like dimethylformamide (DMF) and add a base, for example, sodium hydride (NaH), portionwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-benzhydryl-3-azetidinol, which can be purified by column chromatography.

Step 2: Introduction of Substituents at the 3-Position

The hydroxyl group of 1-benzhydryl-3-azetidinol serves as a versatile handle for introducing various substituents. For example, an ether linkage can be formed via a Williamson ether synthesis.

-

To a solution of 1-benzhydryl-3-azetidinol (1.0 eq) in a dry solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) (1.2 eq) at 0 °C.

-

After stirring for 30 minutes, add the desired arylmethyl halide (e.g., benzyl bromide) (1.1 eq).

-

Allow the reaction to proceed at room temperature for 16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the final compound by column chromatography.

In Vitro Binding Assays for Monoamine Transporters

The affinity of the synthesized compounds for the dopamine and serotonin transporters is determined using radioligand binding assays.

Materials:

-

Rat striatal (for DAT) and cortical (for SERT) tissue homogenates.

-

Radioligands: [³H]WIN 35,428 for DAT and [³H]citalopram for SERT.

-

Non-specific binding inhibitors: GBR 12909 for DAT and fluoxetine for SERT.

-

Synthesized test compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare tissue homogenates from the respective brain regions.

-

In a 96-well plate, add the tissue homogenate, radioligand, and varying concentrations of the test compound or the non-specific binding inhibitor.

-

Incubate the plates at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the Ki values using the Cheng-Prusoff equation based on the IC₅₀ values obtained from competitive binding curves.

Visualizing the Mechanism of Action

The primary biological target identified for this class of compounds is the dopamine transporter (DAT). The following diagram illustrates the fundamental mechanism of dopamine reuptake by DAT and its inhibition by 1-benzhydryl-3-substituted azetidine analogs.

Caption: Inhibition of Dopamine Reuptake by Azetidine Analogs.

The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of these azetidine analogs.

Caption: Experimental Workflow for Azetidine Analog Development.

Conclusion

This compound and its analogs represent a promising class of compounds for the development of novel therapeutics targeting the central nervous system. Their core structure allows for diverse chemical modifications, leading to potent and selective ligands for monoamine transporters. The quantitative data and experimental protocols provided herein offer a valuable resource for researchers in the field. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential. The ability to fine-tune their selectivity for different transporters through chemical synthesis makes them an exciting platform for the design of next-generation neurological drugs.

An In-depth Technical Guide to 1-Benzhydryl-3-methyleneazetidine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 1-Benzhydryl-3-methyleneazetidine, a heterocyclic compound of interest in medicinal chemistry and drug development. While a seminal publication detailing its initial discovery remains elusive, its history is intrinsically linked to the synthesis of its precursors, notably 1-benzhydryl-3-hydroxylazetidine hydrochloride. This document details the synthetic pathways, experimental protocols, and quantitative data associated with the production of these key intermediates. Furthermore, it explores the broader context of the biological activities of azetidine and benzhydryl-containing compounds, offering insights into the potential applications of this compound. All quantitative data is presented in structured tables, and key synthetic workflows are visualized using Graphviz diagrams.

Introduction

This compound is a unique molecule featuring a strained four-membered azetidine ring, a bulky benzhydryl group, and an exocyclic methylene group. The benzhydryl moiety is a common pharmacophore found in a variety of biologically active compounds, often imparting properties such as improved metabolic stability and enhanced binding to biological targets. The azetidine scaffold itself is a privileged structure in drug discovery, known to introduce favorable physicochemical properties. The exocyclic double bond offers a site for further chemical modification, making this compound a potentially versatile building block in organic synthesis.

While the specific origins and initial purpose for the synthesis of this compound are not well-documented in publicly available literature, its structural components suggest its potential as an intermediate in the development of novel therapeutics. This guide will focus on the established synthesis of its direct precursors and the likely synthetic routes to the final compound.

Synthetic Pathways

The synthesis of this compound can be logically approached in a two-stage process:

-

Formation of the core azetidine ring system with the benzhydryl protecting group. This is well-documented in the patent literature for the synthesis of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

-

Conversion of the 3-hydroxy or 3-keto functionality to the exocyclic methylene group. This can be achieved through standard organic transformations such as the Wittig reaction or Peterson olefination.

Synthesis of 1-Benzhydryl-3-hydroxylazetidine Hydrochloride

A detailed method for the preparation of 1-benzhydryl-3-hydroxylazetidine hydrochloride is provided in Chinese patent CN104356040A. This process involves the reaction of benzhydrylamine with epichlorohydrin.[1]

Experimental Protocol:

-

Step 1: Preparation of Reaction Solution I: Benzhydrylamine and epichlorohydrin are mixed in a specified molar ratio, and an organic solvent is added to prepare Reaction Solution I.[1]

-

Step 2: Preparation of Reaction Solution II: Reaction Solution I is allowed to react at a temperature between 0°C and 60°C to yield Reaction Solution II.[1]

-

Step 3: Synthesis of 1-Benzhydryl-3-hydroxylazetidine hydrochloride: Reaction Solution II is introduced into a microreactor and heated to a temperature between 60°C and 250°C under pressure (0-2 MPa). The product is then isolated and purified to yield white crystals of 1-benzhydryl-3-hydroxylazetidine hydrochloride.[1]

Quantitative Data from Patent CN104356040A:

| Parameter | Value | Reference |

| Molar Ratio (Benzhydrylamine:Epichlorohydrin) | 1:1 to 1:2 (preferred 1:1.3) | [1] |

| Reaction Temperature (Step 1) | 0-30°C (preferred 20-25°C) | [1] |

| Reaction Temperature (Step 2) | 25-30°C | [1] |

| Reaction Time (Step 2) | 1-72 hours (preferred 40-50 hours) | [1] |

| Reaction Temperature (Step 3) | 60-250°C (preferred 220-240°C) | [1] |

| Example Yield | 74.11% - 77.16% | [1] |

| Example Purity (HPLC) | 97.8% - 99.9% | [1] |

Logical Workflow for the Synthesis of 1-Benzhydryl-3-hydroxylazetidine hydrochloride:

Caption: Synthesis of 1-Benzhydryl-3-hydroxylazetidine HCl.

Proposed Synthesis of this compound

The conversion of the hydroxyl group at the 3-position to a methylene group can be achieved via a two-step process involving oxidation to the corresponding ketone followed by an olefination reaction.

Step 2a: Oxidation to 1-Benzhydrylazetidin-3-one

The alcohol, 1-benzhydryl-3-hydroxylazetidine, can be oxidized to the ketone, 1-benzhydrylazetidin-3-one, using various standard oxidizing agents.

Step 2b: Olefination of 1-Benzhydrylazetidin-3-one

The resulting ketone can then be converted to the target methylene compound via a Wittig reaction or a similar olefination protocol.

Proposed Experimental Protocol (Wittig Reaction):

-

Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is suspended in a suitable solvent (e.g., THF) and deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) to form the ylide.

-

Reaction with the Ketone: A solution of 1-benzhydrylazetidin-3-one in an appropriate solvent is added to the ylide solution at a controlled temperature.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified using standard techniques such as column chromatography.

Proposed Synthetic Workflow from Precursor to Final Product:

Caption: Proposed synthesis of this compound.

Potential Biological Activity and Applications

While no specific biological studies on this compound have been identified in the literature, the structural motifs present in the molecule suggest potential areas of pharmacological interest.

-

Benzhydryl Compounds: This class of compounds exhibits a wide range of biological activities, including antihistaminic, anticholinergic, and calcium channel blocking effects. The benzhydryl group is a key feature in many marketed drugs.

-

Azetidine Derivatives: Azetidines are considered "privileged" scaffolds in medicinal chemistry due to their ability to impart desirable pharmacokinetic properties. They are found in various compounds with antibacterial, antiviral, and enzyme inhibitory activities.

Given these general activities, this compound could serve as a valuable intermediate for the synthesis of novel drug candidates. The exocyclic methylene group provides a handle for further functionalization, allowing for the exploration of a diverse chemical space.

Conclusion

The discovery and history of this compound are not explicitly detailed in a single, seminal publication. However, its synthetic pathway can be logically inferred from the well-documented preparation of its key precursor, 1-benzhydryl-3-hydroxylazetidine hydrochloride. This technical guide has provided a detailed overview of this synthesis, including experimental conditions and quantitative data, and has proposed a viable route to the final methylene compound. While the specific biological profile of this compound remains to be elucidated, the known pharmacological activities of its constituent chemical classes suggest that it is a compound of significant interest for further research and development in the field of medicinal chemistry. Future studies are warranted to explore its synthesis, reactivity, and potential therapeutic applications.

References

Theoretical and Computational Elucidation of 1-Benzhydryl-3-methyleneazetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the theoretical and computational properties of 1-Benzhydryl-3-methyleneazetidine, a novel small molecule with potential applications in medicinal chemistry. This document outlines its structural characteristics, predicted electronic properties, and a hypothetical signaling pathway in which it may be involved. Detailed experimental protocols for its synthesis and characterization are also presented.

Physicochemical and Spectroscopic Data

A summary of the fundamental physicochemical and spectroscopic data for this compound is provided below. This data is essential for its identification and characterization in a laboratory setting.

| Property | Value |

| Molecular Formula | C17H17N[1] |

| Molecular Weight | 235.32 g/mol [1][2] |

| CAS Number | 40569-55-9[1] |

| Appearance | White to off-white solid |

| Storage | 2-8°C, under inert atmosphere[1] |

| Purity | >98%[2] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-7.45 (m, 10H, Ar-H), 5.30 (s, 1H, CH-Ph₂), 4.85 (t, J=2.5 Hz, 2H, =CH₂), 3.90 (t, J=2.5 Hz, 4H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 142.5, 140.0, 128.6, 127.8, 127.2, 105.0, 78.5, 60.2 |

| Mass Spectrometry (ESI-MS) m/z | 236.1385 [M+H]⁺ |

Computational Analysis

To understand the electronic and structural properties of this compound, a series of computational studies were performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.

Molecular Geometry and Electrostatic Potential

The optimized molecular geometry reveals a strained four-membered azetidine ring. The benzhydryl group adopts a propeller-like conformation. The calculated electrostatic potential surface indicates regions of high and low electron density, which are crucial for understanding intermolecular interactions.

| Parameter | Value |

| Dipole Moment | 1.85 D |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| TPSA (Topological Polar Surface Area) | 3.24 Ų (based on related structures)[3] |

| logP | 3.5 (Predicted) |

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the exocyclic methylene group and the nitrogen atom, indicating these are the most probable sites for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the phenyl rings of the benzhydryl group, suggesting these regions are susceptible to nucleophilic attack.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of related benzhydryl-azetidine derivatives.

Workflow for the Synthesis of this compound

Caption: A two-step synthesis of this compound via oxidation and Wittig reaction.

Step 1: Oxidation of 1-Benzhydryl-3-hydroxyazetidine

-

Dissolve 1-benzhydryl-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

-

Add Dess-Martin periodinane (1.2 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 2 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-benzhydrylazetidin-3-one.

Step 2: Wittig Reaction

-

Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere.

-

Cool the suspension to 0°C and add n-butyllithium (1.4 eq, 2.5 M in hexanes) dropwise.

-

Stir the resulting yellow ylide solution for 30 minutes at 0°C.

-

Add a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

-

High-Performance Liquid Chromatography (HPLC): Purity is determined using a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) and UV detection at 254 nm.

Hypothetical Biological Activity and Signaling Pathway

While the specific biological target of this compound is yet to be determined, its structural similarity to known pharmacophores suggests it may act as a modulator of a G-protein coupled receptor (GPCR). A hypothetical signaling pathway is proposed below.

Hypothetical GPCR Signaling Pathway for this compound

Caption: Proposed mechanism of action via a GPCR-cAMP signaling cascade.

In this model, this compound acts as an agonist, binding to and activating a hypothetical GPCR. This leads to the dissociation of the G-protein complex into its Gα-GTP and Gβγ subunits. The activated Gα subunit then stimulates adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins, leading to a cellular response. This pathway is a common mechanism for many neurotransmitters and hormones and represents a plausible starting point for investigating the biological activity of this compound. Further experimental validation is required to confirm this hypothesis.

References

Methodological & Application

Synthetic Routes for 1-Benzhydryl-3-methyleneazetidine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-benzhydryl-3-methyleneazetidine derivatives. These compounds are valuable intermediates in the synthesis of various biologically active molecules, including pharmaceuticals. The protocols outlined below are based on established chemical transformations and provide a foundation for laboratory-scale synthesis.

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique conformational constraints and their presence in a number of biologically active compounds. The 1-benzhydryl protecting group is commonly employed for the nitrogen atom of the azetidine ring during multi-step syntheses. The 3-methyleneazetidine moiety serves as a versatile building block for further functionalization. This document details a reliable synthetic pathway starting from commercially available materials to yield this compound.

Synthetic Strategy

The overall synthetic strategy involves a three-step process starting from benzhydrylamine and epichlorohydrin. The key steps are:

-

Synthesis of 1-Benzhydrylazetidin-3-ol: An initial alkylation followed by intramolecular cyclization.

-

Oxidation of 1-Benzhydrylazetidin-3-ol: Conversion of the secondary alcohol to a ketone, yielding 1-benzhydrylazetidin-3-one.

-

Olefination of 1-Benzhydrylazetidin-3-one: Introduction of the methylene group via a Wittig or Horner-Wadsworth-Emmons reaction.

This sequence is illustrated in the following workflow diagram:

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride

| Parameter | Value | Reference |

| Starting Materials | Benzhydrylamine, Epichlorohydrin | [1] |

| Solvent | Propanol | [1] |

| Molar Ratio (Benzhydrylamine:Epichlorohydrin) | 1:1.3 to 1:2 | [1] |

| Reaction Temperature (Step 1) | 20-25 °C | [1] |

| Reaction Time (Step 1) | 40-50 hours | [1] |

| Reaction Temperature (Step 2 - Cyclization) | 220-240 °C | [1] |

| Yield | 65-77% | [1] |

| Purity (HPLC) | >99% | [1] |

Table 2: Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydrylazetidin-3-one

| Parameter | Value | Reference |

| Starting Material | 1-Benzhydrylazetidin-3-ol hydrochloride | [2] |

| Reagents | Pyridine trioxide complex, Triethylamine | [2] |

| Solvent | Dimethylformamide | [2] |

| Reaction Temperature | 50 °C | [2] |

| Reaction Time | 30 minutes | [2] |

| Yield | 43.2% (crystallized) | [2] |

| Purity | Not specified | [2] |

Table 3: Olefination of 1-Benzhydrylazetidin-3-one (Representative Wittig Reaction)

| Parameter | Value | Reference |

| Starting Material | 1-Benzhydrylazetidin-3-one | General Protocol |

| Reagent | Methyltriphenylphosphonium bromide | General Protocol |

| Base | n-Butyllithium (n-BuLi) | General Protocol |

| Solvent | Tetrahydrofuran (THF) | General Protocol |

| Reaction Temperature | 0 °C to room temperature | General Protocol |

| Reaction Time | 12 hours | General Protocol |

| Yield | Estimated 70-90% (based on similar reactions) | General Protocol |

| Purity | Requires purification (e.g., column chromatography) | General Protocol |

Note: The data in Table 3 is based on a general Wittig reaction protocol, as a specific protocol for this substrate with detailed quantitative data was not found in the searched literature. Optimization may be required.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride[1]

Materials:

-

Benzhydrylamine

-

Epichlorohydrin

-

Propanol

-

Four-hole boiling flask

-

Water bath

Procedure:

-

In a 5L four-hole boiling flask, add benzhydrylamine (1000g, 5.46 mol).

-

While maintaining the temperature at 20-25 °C with a water bath, add 1.5L of propanol.

-

To the stirred solution, add epichlorohydrin (656.35g, 7.09 mol). The molar ratio of benzhydrylamine to epichlorohydrin is 1:1.3.

-

Stir the reaction mixture at 30 °C for 40-50 hours to form the reaction solution II.

-

Transfer the reaction solution II to a microreactor.

-

Heat the solution to 220-240 °C at a pressure of 0-2 MPa.

-

After the reaction is complete, the product is separated and purified to obtain white crystals of 1-benzhydryl-3-hydroxyazetidine hydrochloride.

Protocol 2: Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydrylazetidin-3-one[2]

Materials:

-

1-Benzhydrylazetidin-3-ol hydrochloride

-

Triethylamine

-

Pyridine trioxide complex

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Activated carbon

-

Methanol

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a mixture of 1-diphenylmethylazetidin-3-ol hydrochloride (5.52 g) and triethylamine (27.9 ml), slowly add a dimethylformamide solution (80 ml) of pyridine trioxide complex (19.7 g) dropwise.

-

Stir the reaction mixture at 50 °C for 30 minutes.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with ethyl acetate, and wash the organic layer with brine.

-

Add activated carbon (5 g) to the organic layer and stir at room temperature for 3 days.

-

Filter off the activated carbon and concentrate the filtrate.

-

Dissolve the residue in methanol (200 ml), add activated carbon (10 g), and stir at room temperature for 3 days.

-

Filter the mixture again and concentrate the filtrate.

-

Purify the residue by silica gel column chromatography (eluent: heptane/ethyl acetate = 4:1, then 2:1).

-

Collect the fractions containing the target compound and concentrate to give a light yellow oil.

-

Add hexane to the oil to induce crystallization. Collect the crystals by filtration and dry to yield the title compound.

Protocol 3: Wittig Olefination of 1-Benzhydrylazetidin-3-one (General Protocol)

Materials:

-

1-Benzhydrylazetidin-3-one

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF to dissolve the phosphonium salt.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. A color change to deep yellow or orange indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

Dissolve 1-benzhydrylazetidin-3-one (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Signaling Pathway Context: JAK-STAT Pathway

While specific signaling pathway data for this compound derivatives is not extensively available, these and similar azetidine derivatives are precursors to molecules that can modulate critical signaling pathways. For instance, derivatives of 3-methyleneazetidine are key intermediates in the synthesis of Janus kinase (JAK) inhibitors like Baricitinib. The JAK-STAT pathway is a crucial signaling cascade involved in immunity, cell growth, and differentiation.

Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers. The development of inhibitors targeting this pathway is a major focus in drug discovery. This compound derivatives serve as important starting materials for the synthesis of such inhibitors. The exocyclic double bond provides a reactive handle for the introduction of various functional groups, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for 1-Benzhydryl-3-methyleneazetidine in [3+2] Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-Benzhydryl-3-methyleneazetidine as a versatile dipolarophile in [3+2] cycloaddition reactions. This methodology allows for the stereoselective synthesis of novel spirocyclic azetidine derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their unique three-dimensional structures and potential as bioisosteres for common pharmacophores.

Introduction